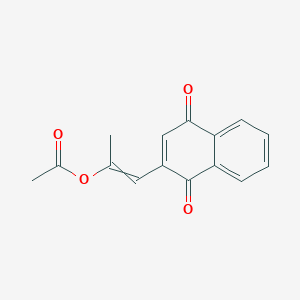

1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate

Description

Properties

CAS No. |

919281-57-5 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

1-(1,4-dioxonaphthalen-2-yl)prop-1-en-2-yl acetate |

InChI |

InChI=1S/C15H12O4/c1-9(19-10(2)16)7-11-8-14(17)12-5-3-4-6-13(12)15(11)18/h3-8H,1-2H3 |

InChI Key |

GEXUKDSDECPYIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC(=O)C2=CC=CC=C2C1=O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate typically involves the reaction of 1,4-naphthoquinone with appropriate acetylating agents under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthoquinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer and antimicrobial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 1,4-naphthoquinone core and acetate/ester functionalities but differ in substituent type, position, and biological activity:

Table 1: Key Structural and Functional Differences

Key Observations:

- Substituent Position: Acetate groups at C-2 are common, but substituent complexity (e.g., branched alkenes in compound 1 vs. long alkyl chains in acequinocyl ) dictates biological specificity.

- Amine vs. Ester: The ethylamino acetate in 2-((1,4-dioxo...)ethyl acetate reduces antibacterial efficacy compared to non-acetylated precursors, likely due to reduced solubility or steric hindrance .

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations:

Biological Activity

1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate, a compound characterized by its unique dioxo-dihydronaphthalene structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a dioxonaphthalene moiety that is linked to a propene group through an acetate functional group. This structural arrangement is critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar dioxonaphthalene structures exhibit significant antimicrobial activity. For instance, derivatives of dioxonaphthalene have shown efficacy against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effects observed |

| Candida albicans | Significant antifungal activity |

Antioxidant Activity

The antioxidant potential of this compound has been explored in several studies. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Cytotoxicity Studies

Cytotoxic effects have been assessed in various cancer cell lines. Studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis via caspase activation |

| MCF7 (breast cancer) | 20 | Cell cycle arrest |

Case Studies

A notable study published in 2023 investigated the synthesis and biological activity of related compounds, revealing that derivatives of dioxonaphthalenes exhibited promising results in both antimicrobial and cytotoxic assays. These findings highlight the potential therapeutic applications of this compound in treating infections and cancers.

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival.

- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : By generating ROS, the compound can induce oxidative stress in target cells.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves coupling naphthoquinone derivatives with propargyl esters under acidic catalysis. For example, refluxing 1,4-naphthoquinone precursors with propargyl bromide in methanol/sulfuric acid (similar to 2,4-dichlorophenoxy acetate synthesis) yields intermediates, followed by acetylation . Optimization includes:

- Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

- Adjusting stoichiometry of propargyl bromide to minimize side products.

- Purification via column chromatography (ethyl acetate/hexane gradients) to isolate the acetate derivative .

Q. How can structural characterization of this compound be rigorously validated using spectroscopic and crystallographic techniques?

- Methodological Answer :

-

NMR : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the acetate moiety (δ ~2.1–2.3 ppm for CH₃CO) and conjugated naphthoquinone protons (δ ~6.5–8.5 ppm) .

-

X-ray Crystallography : Employ SHELXL for refinement, ensuring proper handling of twinning or high-resolution data. SHELXT automates space-group determination, critical for resolving planar naphthoquinone systems .

-

Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

Example NMR Data :

Proton Position δ (ppm) Multiplicity Acetate CH₃ 2.15 Singlet Quinone C-H 7.2–8.3 Multiplet

Q. What are the key stability considerations for this compound under varying pH, temperature, and solvent conditions?

- Methodological Answer :

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Naphthoquinones are prone to oxidation; store under inert gas (N₂/Ar) .

- Photostability : Monitor UV-Vis absorbance changes (λ ~250–400 nm) under light exposure .

- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) for long-term storage; use dichloromethane or ethyl acetate .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different antiparasitic assays?

- Methodological Answer : Discrepancies may arise due to:

-

Strain-Specific Sensitivity : Test against multiple strains (e.g., Plasmodium falciparum 3D7 vs. Dd2) and use standardized IC₅₀ protocols .

-

Redox Interference : Naphthoquinones act as pro-oxidants; include controls for ROS scavengers (e.g., ascorbic acid) to isolate mechanisms .

-

Metabolic Stability : Perform hepatic microsome assays to assess CYP450-mediated degradation .

Example IC₅₀ Data :

Target Organism IC₅₀ (µM) Cytotoxicity (LLC-MK2) Selectivity Index (SI) Trypanosoma cruzi 1.83 174.3 95.28 Leishmania amazonensis 9.65 >200 >20.7

Q. What computational strategies are effective for predicting and optimizing the binding affinity of this compound to cysteine proteases (e.g., cruzain)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cruzain’s catalytic triad (Cys25, His159, Asn175). Focus on hydrogen bonding with the acetate group and π-stacking with the naphthoquinone core .

- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs like 2-acetoxy-1,4-naphthoquinone to predict bioactivity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How should researchers address discrepancies in crystallographic data refinement for naphthoquinone derivatives?

- Methodological Answer : Common issues include:

-

Disorder in Acetate Groups : Use SHELXL’s PART and SUMP instructions to model alternative conformations .

-

Twinned Crystals : Apply TWIN/BASF commands in SHELXL for detwinning .

-

High R-Factors : Collect high-resolution data (≤1.0 Å) and refine anisotropically. Cross-validate with ORTEP-3 for thermal ellipsoid visualization .

Refinement Comparison :

Software Resolution (Å) R-Factor (%) Features Handled SHELXL 0.85 3.21 Twinning, disorder SHELXS 1.20 5.89 Basic solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.